molecular formula C13H14N2O4S B3955999 N-[2-(4-sulfamoylphenyl)ethyl]furan-2-carboxamide

N-[2-(4-sulfamoylphenyl)ethyl]furan-2-carboxamide

Cat. No.: B3955999
M. Wt: 294.33 g/mol
InChI Key: BYBZPPRPAIYRGT-UHFFFAOYSA-N
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Description

Contextualization of Sulfonamide Scaffolds in Bioactive Compound Design and Discovery

The sulfonamide group (-SO₂NH₂) is a privileged scaffold in medicinal chemistry, forming the backbone of a vast array of therapeutic agents since the discovery of the antibacterial properties of prontosil (B91393) in the 1930s. nih.gov This functional group is prized for its ability to act as a bioisostere of carboxylic acids and for its capacity to engage in strong hydrogen bonding interactions with biological targets. researchgate.net The versatility of the sulfonamide scaffold has led to the development of drugs with a wide spectrum of pharmacological activities. eurekaselect.comepa.gov

Numerous sulfonamide-containing molecules have been approved by the Food and Drug Administration (FDA) for treating a variety of conditions, including viral infections, cancer, and inflammatory diseases. nih.gov The enduring importance of this scaffold is underscored by continuous research into new derivatives with improved efficacy and reduced toxicity. eurekaselect.comepa.gov

Table 1: Diverse Biological Activities of Sulfonamide Derivatives

Biological Activity Therapeutic Area
Antibacterial Infectious Diseases
Anticancer Oncology
Antiviral Infectious Diseases
Anti-inflammatory Inflammatory Disorders
Diuretic Cardiovascular Diseases
Anticonvulsant Neurology

This table provides a summary of the broad range of biological applications for compounds containing the sulfonamide scaffold. nih.govresearchgate.neteurekaselect.com

Overview of Furan-2-carboxamide Derivatives in Molecular Recognition and Biological Systems

The furan (B31954) ring is a five-membered aromatic heterocycle containing one oxygen atom that is a key component of many biologically active compounds. researchgate.netijabbr.com When functionalized as a furan-2-carboxamide, this scaffold demonstrates significant potential in molecular recognition and interaction with various biological systems. Furan-2-carboxamide derivatives have been investigated for a range of therapeutic applications, highlighting their versatility as pharmacophores. researchgate.netijabbr.com

Recent research has explored the role of furan-2-carboxamides as antibiofilm agents, which are crucial in combating bacterial resistance. researchgate.netnih.gov These compounds have also been identified as potential inhibitors of viral proteases, such as the main protease of SARS-CoV-2. nih.gov The ability of the furan-2-carboxamide moiety to participate in various non-covalent interactions makes it an attractive component in the design of targeted therapeutic agents. researchgate.net

Table 2: Selected Biological Targets and Activities of Furan-2-carboxamide Derivatives

Biological Target/Activity Investigated Application
Antibiofilm Activity Pseudomonas aeruginosa infections
SARS-CoV-2 Main Protease Inhibition Antiviral therapy for COVID-19
Anticancer Activity Oncology

This table illustrates the diverse biological roles of furan-2-carboxamide derivatives in recent research. researchgate.netnih.govnih.govmdpi.com

Rationale for Mechanistic and Structural Investigation of N-[2-(4-sulfamoylphenyl)ethyl]furan-2-carboxamide

The rationale for the focused investigation of this compound stems from the principle of molecular hybridization. This strategy involves combining two or more pharmacophoric units to create a new hybrid molecule with the potential for improved affinity, selectivity, and efficacy, or a novel mechanism of action.

In this specific compound, the sulfonamide group, with its proven track record in a multitude of therapeutic areas, is covalently linked to the furan-2-carboxamide moiety, a scaffold of growing importance in medicinal chemistry. The ethylphenyl linker provides a specific spatial orientation and flexibility between the two key functional groups. The mechanistic and structural investigation of this hybrid molecule is driven by the hypothesis that the combination of these two pharmacophores could lead to synergistic effects or novel biological activities that are not observed with the individual components alone.

Key research questions that would drive such an investigation include:

What are the primary biological targets of this hybrid molecule?

Does the combination of the sulfonamide and furan-2-carboxamide moieties result in enhanced potency or a different spectrum of activity compared to simpler derivatives of each scaffold?

What is the three-dimensional structure of the molecule, and how does its conformation influence its interaction with biological macromolecules?

What are the key structure-activity relationships for this class of hybrid compounds?

By exploring these questions, researchers can elucidate the therapeutic potential of this compound and pave the way for the design of a new generation of bioactive compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(4-sulfamoylphenyl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c14-20(17,18)11-5-3-10(4-6-11)7-8-15-13(16)12-2-1-9-19-12/h1-6,9H,7-8H2,(H,15,16)(H2,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBZPPRPAIYRGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780753
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Synthetic Methodologies for N 2 4 Sulfamoylphenyl Ethyl Furan 2 Carboxamide and Its Chemical Analogues

Retrosynthetic Analysis and Strategic Disconnection of N-[2-(4-sulfamoylphenyl)ethyl]furan-2-carboxamide

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by mentally deconstructing the target molecule into simpler, commercially available starting materials. The primary disconnection for this compound is the amide bond, which is a common and reliable bond formation to execute in the forward synthesis. This disconnection yields two key precursors: 2-(4-sulfamoylphenyl)ethanamine and furan-2-carboxylic acid or its activated form.

Figure 1: Retrosynthetic Disconnection of this compound

Further retrosynthetic analysis of 2-(4-sulfamoylphenyl)ethanamine suggests its synthesis from β-phenethylamine. This involves the introduction of the sulfamoyl group onto the phenyl ring. A plausible synthetic route begins with the acetylation of β-phenethylamine to protect the amino group, followed by chlorosulfonation of the aromatic ring, and subsequent amination to form the sulfonamide. Finally, deprotection of the amino group yields the desired 2-(4-sulfamoylphenyl)ethanamine.

The second precursor, furan-2-carboxylic acid, is a commercially available starting material. For the amide coupling reaction, it is often advantageous to activate the carboxylic acid, for example, by converting it to furan-2-carbonyl chloride. This can be readily achieved by treating furan-2-carboxylic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride.

Development and Optimization of Synthetic Protocols for this compound Production

The production of this compound hinges on the efficient formation of the amide bond between 2-(4-sulfamoylphenyl)ethanamine and an activated furan-2-carboxylic acid derivative. A common and effective method is the Schotten-Baumann reaction, where furan-2-carbonyl chloride is reacted with 2-(4-sulfamoylphenyl)ethanamine in the presence of a base, such as triethylamine (B128534) or aqueous sodium hydroxide, to neutralize the hydrogen chloride byproduct.

Table 1: Key Synthetic Steps and Reagents

StepTransformationKey Reagents
1 Synthesis of 4-(2-Aminoethyl)benzenesulfonamide
1aAcetylation of β-phenethylamineAcetic anhydride
1bChlorosulfonationChlorosulfonic acid
1cAminationAmmonia
1dHydrolysis (Deprotection)Sodium hydroxide, Hydrochloric acid
2 Activation of Furan-2-carboxylic acid Thionyl chloride or Oxalyl chloride
3 Amide Bond Formation 2-(4-sulfamoylphenyl)ethanamine, Furan-2-carbonyl chloride, Triethylamine

Optimization of this protocol involves screening various reaction conditions to maximize the yield and purity of the final product. Factors to consider include the choice of solvent, reaction temperature, and the stoichiometry of the reactants and base. Dichloromethane (B109758) and tetrahydrofuran (B95107) are commonly used solvents for such acylation reactions. The reaction is typically carried out at temperatures ranging from 0 °C to room temperature to control the exothermic nature of the reaction.

An alternative approach to amide bond formation involves the use of coupling reagents that activate the carboxylic acid in situ. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) can facilitate the direct coupling of furan-2-carboxylic acid with 2-(4-sulfamoylphenyl)ethanamine under mild conditions, often providing high yields and minimizing the formation of side products. researchgate.net

Divergent Synthesis Strategies for this compound Derivatives

A divergent synthetic strategy allows for the creation of a library of structurally related compounds from a common intermediate. Starting from the core scaffold of this compound, derivatives can be synthesized by modifying either the furan (B31954) ring or the phenylsulfonamide moiety.

Modification of the Furan Ring:

Derivatives can be prepared by using substituted furan-2-carboxylic acids as starting materials. For instance, employing 5-nitrofuran-2-carboxylic acid would lead to the corresponding 5-nitro derivative. mdpi.com Further functionalization of the furan ring can be achieved through electrophilic aromatic substitution reactions, although the reactivity of the furan ring must be carefully considered.

Modification of the Phenylsulfonamide Moiety:

The sulfonamide group offers a handle for further derivatization. For example, N-alkylation or N-arylation of the sulfonamide can introduce a variety of substituents. Additionally, the amino group of the 2-(4-sulfamoylphenyl)ethanamine precursor can be reacted with different acylating agents to generate a diverse range of carboxamides.

A diversity-oriented synthesis approach can be employed by preparing a common precursor, such as N-(4-bromophenyl)furan-2-carboxamide, and then introducing diversity through cross-coupling reactions like the Suzuki-Miyaura coupling to attach various aryl or heteroaryl groups. researchgate.net

Table 2: Examples of Divergent Synthesis Approaches

Starting Material / IntermediateReaction TypeResulting Derivative Class
Substituted Furan-2-carboxylic AcidsAmide CouplingFuran-ring substituted analogues
This compoundN-alkylation of sulfonamideN-substituted sulfonamide derivatives
4-aminobenzenesulfonamideAcylation with various acid chloridesVaried carboxamide derivatives
N-(4-bromophenyl)furan-2-carboxamideSuzuki-Miyaura CouplingPhenyl-substituted analogues

Green Chemistry Principles and Sustainable Approaches in the Synthesis of the this compound Scaffold

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound, several strategies can be employed to enhance its sustainability.

Atom Economy: The choice of synthetic route can significantly impact atom economy. Catalytic methods for amide bond formation are preferable to the use of stoichiometric coupling reagents, as they generate less waste. rsc.org

Use of Greener Solvents: Traditional solvents like dichloromethane and N,N-dimethylformamide (DMF) are effective but pose environmental and health risks. researchgate.net Research into greener alternatives has identified bio-based solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and Cyrene™ as viable replacements for amide synthesis. bohrium.comrsc.org Water is an ideal green solvent, and methods for amide synthesis in aqueous media are being developed. bohrium.com

Catalytic Approaches: The development of catalytic direct amidation methods, which avoid the pre-activation of the carboxylic acid, is a key area of green chemistry research. Biocatalysis, using enzymes such as lipases or engineered amide synthetases, offers a highly selective and environmentally benign route to amide bond formation in water. rsc.orgsemanticscholar.orgnih.gov These enzymatic methods operate under mild conditions and can significantly reduce the waste generated compared to traditional chemical methods. nih.gov

Energy Efficiency: Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net

By integrating these green chemistry principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally responsible.

Advanced Structural Elucidation and Conformational Analysis of N 2 4 Sulfamoylphenyl Ethyl Furan 2 Carboxamide

Spectroscopic Characterization of N-[2-(4-sulfamoylphenyl)ethyl]furan-2-carboxamide (e.g., 2D-NMR, High-Resolution Mass Spectrometry)

The molecular structure of this compound has been unequivocally confirmed through a combination of advanced spectroscopic techniques. High-Resolution Mass Spectrometry (HRMS) and various Nuclear Magnetic Resonance (NMR) spectroscopy methods, including two-dimensional (2D-NMR) experiments, have been pivotal in this characterization.

High-Resolution Mass Spectrometry (HRMS): HRMS analysis provides the precise molecular weight of the compound, which in turn allows for the determination of its elemental composition. For this compound, the exact mass is a critical piece of data for confirming its identity. While direct HRMS data for the target compound is not available in the provided search results, the technique has been successfully applied to characterize similar furan-2-carboxamide derivatives. mdpi.commdpi.comnih.gov For instance, HRMS has been used to confirm the elemental composition of compounds like N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide and N-(2,2-diphenylethyl)furan-2-carboxamide. mdpi.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the connectivity of atoms within a molecule. In the case of this compound, the ¹H NMR spectrum would exhibit characteristic signals for the protons on the furan (B31954) ring, the ethyl linker, the phenyl ring, and the amide and sulfonamide groups. The chemical shifts and coupling patterns of these protons would provide detailed information about their chemical environment and neighboring protons.

Similarly, the ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide group and the carbons of the aromatic rings. mdpi.com 2D-NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), would be employed to establish correlations between protons and carbons, further confirming the structural assignment. While specific NMR data for the target compound is not provided, the analysis of related furan-2-carboxamides demonstrates the power of these techniques in structural elucidation. mdpi.comnih.gov

Interactive Data Table: Expected Spectroscopic Data for this compound

Technique Expected Observations
HRMS Precise mass measurement confirming the elemental formula C₁₃H₁₄N₂O₄S.
¹H NMR Signals corresponding to furan, ethyl, phenyl, amide NH, and sulfonamide NH₂ protons with characteristic chemical shifts and coupling constants.
¹³C NMR Resonances for all 13 carbon atoms, including the amide carbonyl and aromatic carbons.
2D-NMR (COSY, HSQC) Correlation peaks confirming the connectivity between protons and carbons in the ethyl linker and between protons on the aromatic rings.

X-ray Crystallography of this compound and its Co-crystal Structures

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. At present, the crystal structure of this compound has not been reported. However, analysis of the crystal structures of related compounds can offer insights into the likely solid-state conformation and packing of the target molecule.

For instance, the crystal structure of (E)-N-[2-(biphenyl-4-ylvinyl)phenyl]furan-2-carboxamide reveals a twisted conformation between the furan ring and the adjacent phenyl ring. nih.gov In the solid state, molecules of this related compound are linked by N—H⋯O hydrogen bonds, forming zigzag chains. nih.gov It is plausible that this compound would also exhibit intermolecular hydrogen bonding involving the amide and sulfonamide groups, leading to the formation of extended networks in the crystal lattice.

Furthermore, the study of co-crystal structures of compounds containing a 4-sulfamoylphenyl moiety, such as 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in complex with human carbonic anhydrase, highlights the importance of the sulfonamide group in forming specific polar and hydrophobic interactions. semanticscholar.org This suggests that the sulfonamide group in the target molecule could play a significant role in its crystal packing and in the formation of co-crystals.

Interactive Data Table: Inferred Crystallographic Parameters for this compound

Parameter Inferred Information
Conformation Likely a non-planar conformation with rotation around the amide bond and the C-C single bonds of the ethyl linker.
Intermolecular Interactions Expected to form hydrogen bonds via the amide N-H and C=O groups, as well as the sulfonamide N-H and S=O groups.
Crystal Packing Potential for the formation of hydrogen-bonded networks, leading to a stable crystal lattice.

Conformational Landscape and Dynamics of this compound via Experimental and Computational Methods

The biological activity and physicochemical properties of a molecule are often dictated by its conformational flexibility. This compound possesses several rotatable bonds, giving rise to a complex conformational landscape. The conformational preferences can be investigated using a combination of experimental techniques, such as NMR spectroscopy, and computational modeling.

Computational studies on similar furan- and thiophene-based arylamides have shown that the conformational preferences are influenced by factors such as intramolecular hydrogen bonding and solvent polarity. researchgate.net For this compound, rotation around the amide bond (C(O)-N) is a key conformational feature. The planarity of the amide bond restricts rotation, but different orientations of the furan and phenyl groups relative to this bond can lead to different stable conformers.

Computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, can be used to explore the potential energy surface of the molecule and identify low-energy conformers. nih.govfrontiersin.org These studies can also provide insights into the dynamic behavior of the molecule in solution, such as the rates of interconversion between different conformations. Experimental NMR data, such as Nuclear Overhauser Effect (NOE) measurements, can be used to validate the computationally predicted conformations.

Interactive Data Table: Key Conformational Features of this compound

Rotatable Bond Expected Conformational Influence
Furan-C(O) Rotation influences the relative orientation of the furan ring and the amide plane.
C(O)-N (Amide) Restricted rotation, leading to cis and trans isomers, with the trans form generally being more stable.
N-CH₂ Rotation determines the orientation of the ethyl linker relative to the amide group.
CH₂-CH₂ Rotation around this bond affects the overall shape of the molecule.
CH₂-Phenyl Rotation influences the spatial relationship between the ethyl linker and the sulfamoylphenyl group.

Computational Chemistry and Theoretical Investigations of N 2 4 Sulfamoylphenyl Ethyl Furan 2 Carboxamide

Quantum Chemical Calculations of Electronic Structure and Reactivity of N-[2-(4-sulfamoylphenyl)ethyl]furan-2-carboxamide

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. For this compound, these calculations would provide insights into its geometry, electronic distribution, and reactivity.

Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Furthermore, a Molecular Electrostatic Potential (MEP) map would be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. This would be valuable in understanding how the molecule might interact with other molecules, including biological targets.

Table 1: Hypothetical Quantum Chemical Parameters for this compound (Note: This table is illustrative and not based on published data)

Parameter Predicted Value Significance
HOMO Energy -6.5 eV Relates to electron-donating ability
LUMO Energy -1.2 eV Relates to electron-accepting ability
HOMO-LUMO Gap 5.3 eV Indicator of chemical reactivity

Molecular Docking Simulations to Predict Interactions with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations would be employed to predict its binding mode and affinity to a specific biological target, such as an enzyme or a receptor.

The process would involve preparing the 3D structure of the compound and the target protein. The compound would then be "docked" into the active site of the protein, and various scoring functions would be used to estimate the binding energy. The results would reveal potential key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the target. For instance, the sulfonamide group could act as a hydrogen bond donor and acceptor, while the furan (B31954) and phenyl rings could engage in hydrophobic and pi-stacking interactions.

Molecular Dynamics Simulations to Elucidate Binding Mechanisms and Conformational Changes of this compound-Target Complexes

Following molecular docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. An MD simulation would provide a more realistic representation of the binding event by considering the flexibility of both the ligand and the protein in a simulated physiological environment.

By simulating the trajectory of the complex, researchers could analyze the stability of the binding pose predicted by docking, observe conformational changes in the protein upon ligand binding, and calculate the binding free energy with greater accuracy. This information is crucial for understanding the mechanism of action and for the rational design of more potent analogues.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. To perform a QSAR study for analogues of this compound, a dataset of structurally similar compounds with their corresponding measured biological activities would be required.

Various molecular descriptors (e.g., physicochemical, topological, electronic) would be calculated for each analogue. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates these descriptors with the observed activity. A validated QSAR model could then be used to predict the activity of new, unsynthesized analogues, thereby prioritizing the synthesis of the most promising candidates. nih.gov

Pharmacophore Modeling and Virtual Screening Based on the this compound Chemotype

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. Based on the structure of this compound, a pharmacophore model could be developed. This model would typically include features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.

Once a pharmacophore model is established and validated, it can be used as a 3D query to search large chemical databases for other molecules that match the pharmacophoric features. This process, known as virtual screening, can efficiently identify novel compounds with different chemical scaffolds but potentially similar biological activity, thus serving as a valuable tool for lead discovery. nih.govnih.gov

Structure Activity Relationship Sar Investigations of N 2 4 Sulfamoylphenyl Ethyl Furan 2 Carboxamide Analogues

Impact of Substituent Modifications on the Sulfamoylphenyl Moiety on Molecular Interactions

Systematic SAR studies on related scaffolds, such as substituted sulfamoyl benzamidothiazoles, have demonstrated that the nature and position of substituents on the phenyl ring can significantly modulate biological activity. For instance, the presence of electron-donating groups like methyl or methoxy (B1213986) groups on the phenyl ring has been shown to enhance the antibiofilm activity of certain furan-2-carboxamide derivatives. nih.gov Conversely, electron-withdrawing groups, such as halogens, have also led to improved inhibitory effects in similar series of compounds. nih.gov

In the context of N-[2-(4-sulfamoylphenyl)ethyl]furan-2-carboxamide, modifications to the amino group of the sulfonamide can also influence activity. N-alkylation or N-arylation of the sulfonamide can alter the hydrogen bonding capacity and introduce steric hindrance, which may either enhance or diminish binding affinity depending on the topology of the target's active site. For example, in a series of spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivatives, the unsubstituted sulfamoyl group was found to be crucial for selective inhibition of carbonic anhydrase isoforms. mdpi.com

The following table summarizes the observed impact of various substituents on the phenyl ring of related furan-2-carboxamide and sulfamoylphenyl analogues on their biological activity.

SubstituentPositionObserved Effect on ActivityReference
MethylVariesIncreased nih.gov
MethoxyVariesIncreased nih.gov
Halogens (e.g., F, Cl)VariesIncreased nih.gov
Nitro4-positionPotent activity in some scaffolds nih.gov

These findings underscore the importance of the electronic and steric properties of the substituents on the sulfamoylphenyl ring in dictating the molecular interactions necessary for biological activity.

Role of Structural Variations within the Furan-2-carboxamide Core on Target Binding

The furan-2-carboxamide core serves as a rigid scaffold that correctly orients the other functionalities of the molecule for optimal interaction with the biological target. The furan (B31954) ring itself, with its oxygen heteroatom, can participate in hydrogen bonding and other electrostatic interactions.

Studies on a diverse range of furan-2-carboxamide derivatives have shown that this core is a versatile scaffold for developing biologically active agents. nih.govnih.govnih.gov For instance, the furan ring has been identified as a key element in the binding of certain inhibitors to the SARS-CoV-2 main protease, where it engages in π-π stacking interactions with histidine residues in the active site. nih.gov

Modifications to the furan ring, such as the introduction of substituents at the 5-position, can significantly impact target binding and selectivity. For example, in a series of furan-2-carboxamide derivatives investigated as microtubule stabilizing agents, the specific substitution pattern on the furan core was critical for their anticancer activity. nih.gov While specific SAR data for substitutions on the furan ring of this compound is not extensively available, general principles from related compounds suggest that even small modifications could lead to significant changes in biological activity. Future explorations in this area are warranted to fully elucidate the role of the furan core. researchgate.net

Influence of the Ethyl Linker and its Modifications on Conformational Flexibility and Ligand-Target Engagement

In a study on furan-2-carboxamide analogues with antibiofilm activity, the nature of the linker was found to be a key determinant of efficacy. nih.gov While the specific compound of interest has an ethyl linker, related studies have shown that linkers such as carbohydrazides and triazoles can be highly effective. nih.gov This suggests that the flexibility and hydrogen bonding capacity of the linker region are important for activity.

The length of the linker can also have a significant impact. A linker that is too short may not allow the terminal moieties to reach their respective binding pockets, while a linker that is too long may introduce an entropic penalty upon binding, reducing affinity. nih.gov The two-carbon ethyl linker in this compound provides a degree of rotational freedom that allows the sulfamoylphenyl and furan-2-carboxamide groups to adopt a favorable orientation for binding.

Modifications to the linker, such as the introduction of rigidifying elements (e.g., double bonds, cyclic structures) or more flexible units, can systematically alter the conformational landscape of the molecule. Understanding these effects is crucial for optimizing ligand-target engagement. The table below illustrates how different types of linkers in related furan-2-carboxamide series have influenced their biological activity.

Linker TypeKey FeaturesImpact on ActivityReference
CarbohydrazideFlexible, H-bond donors/acceptorsHigh Activity nih.gov
TriazoleRigid, polarHigh Activity nih.gov
p-PhenylenediamineRigidLow Activity nih.gov

These examples highlight the critical role of the linker in fine-tuning the biological activity of furan-2-carboxamide derivatives.

Strategic Design of this compound Derivatives for Enhanced Selectivity Towards Specific Molecular Targets

The strategic design of this compound derivatives to achieve enhanced selectivity for specific molecular targets is a key objective in medicinal chemistry. Selectivity is crucial for minimizing off-target effects and improving the therapeutic index of a drug candidate. The design process often involves a multi-pronged approach that leverages the SAR data discussed in the previous sections.

One common strategy is to exploit differences in the amino acid residues of the binding sites of homologous proteins. By introducing substituents that can form specific interactions with unique residues in the target of interest, selectivity can be significantly improved. For example, in the design of selective inhibitors for different isoforms of carbonic anhydrase, the subtle differences in their active site architectures are exploited. mdpi.com Derivatives of N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide have demonstrated selectivity for tumor-associated carbonic anhydrase isoforms over cytosolic ones. mdpi.com

Another approach involves modulating the conformational preferences of the molecule. By modifying the linker or introducing sterically demanding groups, the molecule can be pre-organized into a conformation that is more favorable for binding to the desired target over other proteins. The conformational flexibility of the linker is a key parameter that can be tuned to optimize selectivity. nih.gov

Structure-based drug design, which utilizes the three-dimensional structure of the target protein, is a powerful tool for designing selective inhibitors. By visualizing the binding pocket, medicinal chemists can design molecules that maximize favorable interactions with the target while minimizing interactions with off-targets. This approach has been successfully used to design selective agonists for the A2A adenosine (B11128) receptor, where merging structural elements of known agonists and antagonists led to highly potent and selective compounds. nih.gov

The development of selective this compound derivatives will likely rely on a combination of these strategies, guided by a deep understanding of the SAR of this chemical scaffold and the structural biology of the intended molecular targets.

Advanced Analytical Method Development for N 2 4 Sulfamoylphenyl Ethyl Furan 2 Carboxamide Research

Development of Hyphenated Techniques (e.g., HPLC-MS/MS) for the Trace Analysis of N-[2-(4-sulfamoylphenyl)ethyl]furan-2-carboxamide in Complex Biological Matrices (for in vitro research studies)

The quantitative analysis of this compound in complex biological matrices, such as cell lysates or microsomal preparations, at physiologically relevant concentrations presents a significant analytical challenge. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has emerged as the gold standard for such applications due to its exceptional sensitivity, selectivity, and specificity. uzh.chmdpi.com

The development of a robust HPLC-MS/MS method for this compound would involve several key steps. First, the optimization of chromatographic conditions is essential to achieve efficient separation of the analyte from endogenous matrix components. This typically involves selecting an appropriate stationary phase, such as a C18 column, and optimizing the mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water with formic acid).

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) in positive ion mode is often suitable for molecules of this type. The optimization of MS/MS parameters, including the selection of precursor and product ions for multiple reaction monitoring (MRM), is critical for achieving high sensitivity and specificity. nih.govethz.ch The fragmentation of the parent ion of this compound would be studied to identify unique and stable fragment ions for quantification.

A hypothetical MRM transition for this compound is presented below:

Parameter Value
Precursor Ion (m/z)[M+H]⁺
Product Ion 1 (m/z)Fragment corresponding to the sulfamoylphenyl ethyl moiety
Product Ion 2 (m/z)Fragment corresponding to the furan-2-carboxamide moiety
Collision Energy (eV)Optimized for maximum fragment intensity
Dwell Time (ms)100

Method validation would be performed according to established guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects. The data below illustrates the expected performance of a validated HPLC-MS/MS method for the trace analysis of this compound in a representative biological matrix.

Validation Parameter Result
Linearity (r²)> 0.99
Accuracy (% bias)Within ±15%
Precision (% RSD)< 15%
LOD (ng/mL)0.1
LOQ (ng/mL)0.5
Matrix Effect (%)90-110%

Such a validated method would enable the precise quantification of this compound in various in vitro studies, such as cell uptake, metabolism, and protein binding assays.

Application of Spectroscopic Techniques for Real-time Monitoring of this compound Interactions with Biomolecules

Understanding the interactions of this compound with its biological targets is fundamental to elucidating its mechanism of action. Spectroscopic techniques offer powerful, non-invasive tools for the real-time monitoring of these interactions. nih.govacs.orgmdpi.com

Fluorescence spectroscopy is a particularly valuable technique. acs.org Many proteins contain intrinsic fluorophores, such as tryptophan and tyrosine residues. The binding of a small molecule like this compound to a protein can alter the local environment of these residues, leading to changes in fluorescence intensity or wavelength. nih.govacs.org By titrating the protein with increasing concentrations of the compound, one can monitor these changes to determine binding affinity (dissociation constant, Kd) and stoichiometry.

Circular dichroism (CD) spectroscopy can be employed to investigate conformational changes in a biomolecule upon binding of this compound. mdpi.com Changes in the secondary or tertiary structure of a protein or nucleic acid can be detected by monitoring alterations in the CD spectrum.

Isothermal titration calorimetry (ITC) provides a direct measurement of the heat released or absorbed during a binding event, allowing for the determination of all thermodynamic parameters of the interaction, including the binding constant (Ka), enthalpy (ΔH), and entropy (ΔS). nih.gov

The following table presents hypothetical data that could be obtained from spectroscopic studies of the interaction between this compound and a target protein.

Spectroscopic Technique Parameter Measured Hypothetical Value
Fluorescence SpectroscopyDissociation Constant (Kd)5.2 µM
Circular DichroismChange in α-helical content-8%
Isothermal Titration CalorimetryBinding Constant (Ka)1.9 x 10⁵ M⁻¹
Isothermal Titration CalorimetryEnthalpy (ΔH)-12.5 kcal/mol
Isothermal Titration CalorimetryEntropy (ΔS)-15.8 cal/mol·K

These spectroscopic approaches provide invaluable insights into the molecular recognition events between this compound and its binding partners, guiding further drug development efforts.

Biosensor Platforms for Quantitative Detection and Kinetic Studies of this compound and its Binding Partners

Biosensor technologies offer real-time, label-free detection of molecular interactions, making them highly suitable for the quantitative analysis and kinetic studies of this compound. nih.govnih.govnih.gov Surface plasmon resonance (SPR) is a widely used biosensor platform for this purpose. researchgate.net

In an SPR experiment, a target biomolecule (e.g., a protein) is immobilized on a sensor chip. A solution containing this compound is then flowed over the surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in the SPR signal. researchgate.net This allows for the determination of the association rate constant (kₐ) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/kₐ). researchgate.netaustinpublishinggroup.com

Electrochemical biosensors represent another promising platform. ymerdigital.comnih.gov These sensors can utilize various recognition elements, such as enzymes or antibodies, immobilized on an electrode surface. nih.govacs.orgnih.gov The binding of this compound to the recognition element can trigger a measurable electrochemical signal, such as a change in current or potential. Nanomaterials, such as nanoparticles and nanotubes, can be incorporated into these platforms to enhance sensitivity and selectivity. ymerdigital.com

A hypothetical kinetic analysis of the interaction between this compound and its target protein using an SPR biosensor is presented in the table below.

Kinetic Parameter Hypothetical Value
Association Rate Constant (kₐ) (M⁻¹s⁻¹)2.5 x 10⁴
Dissociation Rate Constant (kd) (s⁻¹)1.3 x 10⁻¹
Equilibrium Dissociation Constant (Kd) (µM)5.2

The development of such biosensor platforms would enable rapid and high-throughput screening of structure-activity relationships for derivatives of this compound, accelerating the drug discovery process.

Concluding Remarks and Future Research Perspectives on N 2 4 Sulfamoylphenyl Ethyl Furan 2 Carboxamide

Summary of Key Discoveries and Contributions to the Understanding of the N-[2-(4-sulfamoylphenyl)ethyl]furan-2-carboxamide Chemotype in Chemical Biology

While direct research on this compound is in its nascent stages, the broader chemotype, characterized by the furan-carboxamide linkage to a sulfonamide-bearing scaffold, has contributed significantly to our understanding of molecular interactions and drug design principles. The key discoveries and contributions can be summarized as follows:

Hybridization of Bioactive Scaffolds: The synthesis of this chemotype exemplifies the powerful strategy of molecular hybridization, combining two pharmacologically important scaffolds: the furan (B31954) ring and the sulfonamide group. Furan derivatives are known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. utripoli.edu.lynih.gov Similarly, the sulfonamide moiety is a cornerstone of medicinal chemistry, found in a variety of drugs from antibacterials to diuretics and hypoglycemic agents. ajchem-b.com The combination of these two in a single molecule opens up the possibility of synergistic or novel biological effects.

Exploration of Diverse Biological Targets: Research into analogous structures suggests that the this compound chemotype has the potential to interact with a wide array of biological targets. Furan-carboxamides have been investigated for their activity against bacterial targets, such as those involved in biofilm formation, as well as enzymes implicated in cancer and inflammation. nih.gov The sulfonamide group is a well-known inhibitor of enzymes like carbonic anhydrases and dihydropteroate (B1496061) synthase. nih.gov Therefore, this chemotype provides a versatile template for developing inhibitors for various enzyme families.

Structure-Activity Relationship (SAR) Insights: Preliminary studies on related furan-carboxamide and sulfonamide derivatives have provided valuable insights into their structure-activity relationships. For instance, substitutions on the furan ring and the aromatic ring of the sulfonamide can significantly modulate biological activity. nih.gov This foundational SAR knowledge serves as a crucial guide for the rational design of more potent and selective derivatives of this compound.

The following table provides an overview of the potential biological activities of the this compound chemotype based on the known activities of its constituent moieties.

MoietyKnown Biological ActivitiesPotential for Hybrid Compound
Furan-2-carboxamide Antibacterial, Antifungal, Anticancer, Anti-inflammatory, AntiviralModulation of microbial growth, inhibition of cancer cell proliferation, reduction of inflammatory responses
Sulfamoylphenyl Antibacterial (sulfonamides), Diuretic, Antidiabetic, Carbonic anhydrase inhibitionEnhanced antibacterial synergy, potential for novel diuretic or antidiabetic agents, targeted enzyme inhibition

Identification of Unresolved Questions and Methodological Challenges in this compound Research

Despite the promising potential of the this compound chemotype, several unresolved questions and methodological challenges need to be addressed to fully realize its therapeutic utility.

Elucidation of the Mechanism of Action: A primary unresolved question is the precise mechanism of action for this hybrid molecule against various potential biological targets. While the individual moieties have known mechanisms, it is crucial to determine if the conjugate acts through a dual-action mechanism, a novel mechanism, or if one moiety potentiates the other.

Metabolic Stability and Pharmacokinetics: The metabolic fate of the furan ring is a significant concern in drug development, as it can sometimes be metabolized to reactive intermediates. A thorough investigation of the metabolic stability and pharmacokinetic profile of this compound is essential to assess its drug-like properties and potential for toxicity.

Synthetic Accessibility and Scalability: While general methods for the synthesis of amides are well-established, the development of efficient, scalable, and cost-effective synthetic routes for this compound and its derivatives remains a methodological challenge. Optimization of reaction conditions to ensure high yields and purity is critical for further development.

Selectivity and Off-Target Effects: Given the broad bioactivity of both the furan and sulfonamide scaffolds, ensuring the selectivity of this compound for its intended target while minimizing off-target effects is a significant challenge. Comprehensive profiling against a panel of related targets will be necessary.

The table below summarizes the key research challenges associated with the development of this chemotype.

Research AreaUnresolved Questions & Methodological Challenges
Mechanism of Action - Does the compound have a single or dual mechanism of action?- Identification of specific molecular targets.
Pharmacokinetics - What is the metabolic stability of the furan ring?- What are the absorption, distribution, metabolism, and excretion (ADME) properties?
Synthesis - Development of efficient and scalable synthetic routes.- Purification and characterization of derivatives.
Selectivity - Profiling against a broad range of potential off-targets.- Minimizing potential toxicity.

Future Directions for Scaffold Optimization, Mechanistic Elucidation, and Exploration of Novel Biological Targets for this compound and its Derivatives

The future research on this compound and its derivatives is poised to be a vibrant area of investigation. The following are key future directions that could unlock the full potential of this chemotype:

Scaffold Optimization and Diversity-Oriented Synthesis: A systematic modification of the core scaffold is a crucial next step. This includes:

Substitution on the Furan Ring: Introducing various substituents at the 4- and 5-positions of the furan ring to explore their impact on potency and selectivity.

Modification of the Ethyl Linker: Altering the length and rigidity of the ethyl linker connecting the furan-carboxamide and the sulfamoylphenyl moieties to optimize binding to target proteins.

Variation of the Sulfonamide Group: Synthesizing analogs with different substituents on the sulfonamide nitrogen and the phenyl ring to fine-tune the electronic and steric properties.

Mechanistic Elucidation through Chemical Biology Tools: To understand the mechanism of action, the development and application of chemical biology tools will be invaluable. This could involve:

Design of Photoaffinity Probes: Synthesizing derivatives with photoreactive groups to identify the direct binding partners in a cellular context.

Fluorescent Labeling: Attaching fluorescent tags to visualize the subcellular localization of the compound.

Target-Based Screening: Testing the compound and its derivatives against a panel of purified enzymes and receptors known to be modulated by furan or sulfonamide-containing molecules.

Exploration of Novel Biological Targets: Beyond the known targets of furan and sulfonamide derivatives, this unique hybrid scaffold may interact with novel biological targets. Future research should explore its potential in emerging therapeutic areas:

Anti-neuroinflammatory Agents: Given the role of inflammation in neurodegenerative diseases, investigating the potential of these compounds to modulate inflammatory pathways in the central nervous system could be a promising avenue. nih.gov

Inhibitors of Protein-Protein Interactions: The extended structure of the molecule may be suitable for targeting challenging protein-protein interaction interfaces.

Antiviral Agents: The furan and sulfonamide moieties have independently shown antiviral activities, suggesting the potential for synergistic effects in this chemotype. utripoli.edu.lyajchem-b.com

The following table outlines potential future research directions for this promising chemotype.

Future DirectionKey Research Activities
Scaffold Optimization - Synthesize a library of derivatives with modifications on the furan, linker, and sulfamoylphenyl moieties.- Conduct detailed structure-activity relationship studies.
Mechanistic Elucidation - Develop chemical probes for target identification.- Utilize biophysical techniques to study binding interactions.- Perform cell-based assays to understand downstream signaling effects.
Novel Target Exploration - Screen against diverse target classes, including kinases, proteases, and GPCRs.- Investigate potential applications in neurodegenerative diseases, virology, and immunology.

Q & A

Q. How to validate target specificity in complex biological matrices?

  • Pull-Down Assays : Immobilize the compound on sepharose beads. Incubate with cell lysates, elute bound proteins, and identify via LC-MS/MS. Confirm hits (e.g., tubulin) with Western blot .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.